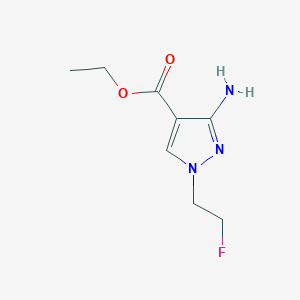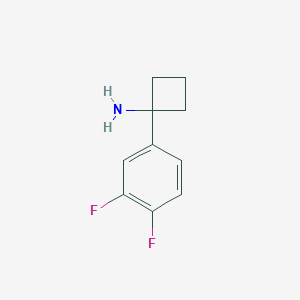![molecular formula C11H14F3N5O B11730984 2-[3-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11730984.png)
2-[3-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-({[1-Methyl-3-(trifluormethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol ist eine komplexe organische Verbindung, die einen Pyrazolring mit einer Trifluormethylgruppe aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[3-({[1-Methyl-3-(trifluormethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol umfasst typischerweise mehrere Schritte. Ein üblicher Weg beginnt mit der Herstellung von 1-Methyl-3-(trifluormethyl)-1H-pyrazol-5-ol. Dieser Zwischenstoff kann durch Umsetzung von Ethyl-4,4,4-trifluoracetoacetat mit Methylhydrazin synthetisiert werden . Das resultierende Produkt wird dann weiter mit geeigneten Reagenzien umgesetzt, um die Ethan-1-ol-Gruppe und den zusätzlichen Pyrazolring einzuführen.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich die Optimierung des Synthesewegs beinhalten, um Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren zur besseren Kontrolle der Reaktionsbedingungen und die Verwendung von Hochdurchsatz-Screening zur Identifizierung der effizientesten Katalysatoren und Reagenzien umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[3-({[1-Methyl-3-(trifluormethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Keton oder Aldehyd zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um die Trifluormethylgruppe zu entfernen oder den Pyrazolring zu reduzieren.
Substitution: Die Trifluormethylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien für diese Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nukleophile wie Natriummethoxid für Substitutionsreaktionen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Bedingungen ab. Zum Beispiel würde die Oxidation der Hydroxylgruppe ein Keton oder Aldehyd ergeben, während die Substitution der Trifluormethylgruppe eine Vielzahl von substituierten Pyrazolen ergeben könnte.
Wissenschaftliche Forschungsanwendungen
2-[3-({[1-Methyl-3-(trifluormethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Es kann bei der Untersuchung von Enzyminteraktionen und als potenzieller Leitstoff für die Medikamentenentwicklung eingesetzt werden.
Medizin: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Entwicklung neuer Pharmazeutika, insbesondere solcher, die auf bestimmte Enzyme oder Rezeptoren abzielen.
Wirkmechanismus
Der Wirkmechanismus von 2-[3-({[1-Methyl-3-(trifluormethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Trifluormethylgruppe kann die Bindungsaffinität der Verbindung zu bestimmten Enzymen oder Rezeptoren erhöhen, indem sie ihre Lipophilie und ihre elektronischen Effekte verstärkt. Dies kann zur Modulation spezifischer biochemischer Pfade führen, wodurch die Verbindung in therapeutischen Anwendungen nützlich wird .
Wirkmechanismus
The mechanism of action of 2-[3-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and electronic effects. This can lead to the modulation of specific biochemical pathways, making the compound useful in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-Methyl-3-(trifluormethyl)-1H-pyrazol-5-ol: Diese Verbindung ist ein Vorläufer bei der Synthese von 2-[3-({[1-Methyl-3-(trifluormethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol und teilt ähnliche strukturelle Merkmale.
2-Methyl-5-(trifluormethyl)-2H-pyrazol-3-ol: Eine weitere verwandte Verbindung mit einer Trifluormethylgruppe am Pyrazolring.
Einzigartigkeit
Die Einzigartigkeit von 2-[3-({[1-Methyl-3-(trifluormethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol liegt in seinen beiden Pyrazolringen und dem Vorhandensein sowohl einer Trifluormethylgruppe als auch einer Hydroxylgruppe. Diese Kombination von Merkmalen kann zu einzigartigen chemischen Eigenschaften und biologischen Aktivitäten führen, was sie zu einer wertvollen Verbindung für Forschung und Entwicklung macht .
Eigenschaften
Molekularformel |
C11H14F3N5O |
|---|---|
Molekulargewicht |
289.26 g/mol |
IUPAC-Name |
2-[3-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H14F3N5O/c1-18-8(6-9(16-18)11(12,13)14)7-15-10-2-3-19(17-10)4-5-20/h2-3,6,20H,4-5,7H2,1H3,(H,15,17) |
InChI-Schlüssel |
GDPVHNZNXQHOAW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)C(F)(F)F)CNC2=NN(C=C2)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11730901.png)
![(3-ethoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11730923.png)
![2-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11730926.png)

![2-(4-{[(thiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11730942.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11730943.png)


![Thieno[2,3-b]pyrazin-3-amine](/img/structure/B11730953.png)
![(2-methylpropyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11730967.png)
![1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11730983.png)

![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11730990.png)

